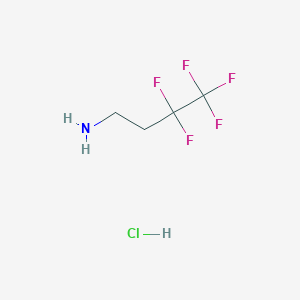

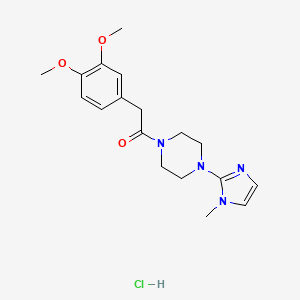

5-(3-methyl-1H-pyrazol-5-yl)furan-2-sulfonyl chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“5-(3-methyl-1H-pyrazol-5-yl)furan-2-sulfonyl chloride” is a chemical compound. Pyrazole-bearing compounds, such as this one, are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .

Synthesis Analysis

Some hydrazine-coupled pyrazoles, which include “5-(3-methyl-1H-pyrazol-5-yl)furan-2-sulfonyl chloride”, were successfully synthesized. Their structures were verified by employing elemental microanalysis, FTIR, and 1H NMR techniques .Scientific Research Applications

Reaction with Amino-Pyrazoles and Triazole : The reaction of 2-aryl-4-cyano-1,3-oxazole-5-sulfonyl chlorides with 5-amino-3-R-1H-pyrazoles, including those related to the chemical , results in the formation of new heterocyclic systems. This process involves the elimination of sulfur dioxide and cyclocondensation, demonstrating the compound's utility in synthesizing novel heterocycles (Kornienko et al., 2014).

Ionic Liquid Catalyst : A study focused on the design and application of a new ionic liquid, 1-sulfopyridinium chloride, which shares structural similarities with the compound . This ionic liquid was found to be an efficient and reusable catalyst for synthesizing bis(pyrazol-5-ols) via the tandem Knoevenagel–Michael reaction (Moosavi‐Zare et al., 2013).

Synthesis of Anti-Inflammatory Agents : Another study describes the novel synthesis of an anti-inflammatory agent using a process that includes sulfonylation with chlorosulfonic acid. The steps involved in this synthesis highlight the functional utility of similar sulfonyl chloride compounds in pharmaceutical chemistry (Urban et al., 2003).

Heterocyclic Sulfonyl Chlorides Synthesis : The use of a sulfur-functionalized aminoacrolein derivative for the synthesis of heterocyclic sulfonyl chlorides, including pyrazole-4-sulfonamides, demonstrates the compound's potential in medicinal chemistry. This study shows its use in creating diverse sulfonyl fluorides and sulfonamides, indicating its versatility in drug discovery (Tucker et al., 2015).

Catalytic Synthesis of Antioxidant Agents : Research on the catalytic synthesis of chalcone derivatives, which include structures related to the compound , shows their potential as potent antioxidant agents. This synthesis, aided by TiO2-ZnS catalysts, further underscores the compound's applicability in creating biologically active molecules (Prabakaran et al., 2021).

properties

IUPAC Name |

5-(5-methyl-1H-pyrazol-3-yl)furan-2-sulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2O3S/c1-5-4-6(11-10-5)7-2-3-8(14-7)15(9,12)13/h2-4H,1H3,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVLAILPPMCZODK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1)C2=CC=C(O2)S(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(3-methyl-1H-pyrazol-5-yl)furan-2-sulfonyl chloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3-(Benzo[d]thiazol-2-ylthio)propyl)-3-(5-methylisoxazol-3-yl)urea](/img/structure/B2439136.png)

![Ethyl 4-oxo-5-(thiophene-2-carbonylamino)-3-[4-(trifluoromethyl)phenyl]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2439140.png)

![4-[(2-Chlorobenzyl)oxy]-3-iodo-5-methoxybenzaldehyde](/img/structure/B2439155.png)